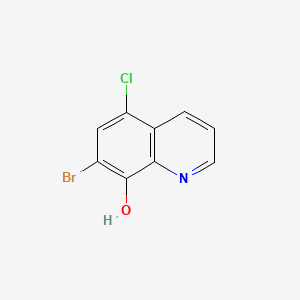

7-Bromo-5-chloroquinolin-8-ol

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in both chemical and biological research. doi.orgnih.gov Its planar structure and the presence of a nitrogen atom confer unique electronic properties, making it a versatile building block for the synthesis of complex molecules. doi.org In medicinal chemistry, the quinoline ring is considered a "privileged scaffold" due to its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. nih.govwiley.com

Derivatives of quinoline have been developed as effective agents against a variety of diseases, exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties. doi.orgwiley.com The success of quinoline-based drugs, such as chloroquine (B1663885) and quinine (B1679958) for malaria, underscores the therapeutic potential of this structural motif. doi.org The synthetic versatility of the quinoline nucleus allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of its derivatives to enhance potency and selectivity. wiley.combohrium.com

Overview of 8-Hydroxyquinoline (B1678124) Derivatives in Medicinal Chemistry

Within the vast family of quinoline compounds, 8-hydroxyquinoline (8-HQ) and its derivatives represent a particularly significant class in medicinal chemistry. nih.govrsc.org The defining feature of these compounds is the hydroxyl group at the 8-position, which, in proximity to the nitrogen atom in the pyridine ring, creates a potent metal-chelating site. mdpi.com This ability to bind with various metal ions is central to many of their biological activities. nih.gov

8-Hydroxyquinoline derivatives have demonstrated a broad range of pharmacological effects, including antimicrobial, antifungal, anticancer, and neuroprotective activities. mdpi.comnih.gov Their mechanism of action is often linked to their ability to modulate metal ion homeostasis or to inhibit metalloenzymes that are crucial for the survival of pathogens or the proliferation of cancer cells. rsc.orgsci-hub.st The synthetic accessibility of the 8-hydroxyquinoline scaffold allows for the introduction of various substituents, leading to a large library of analogues with diverse biological properties. nih.govsci-hub.st

Contextualization of 7-Bromo-5-chloroquinolin-8-ol within the 8-Hydroxyquinoline Class

This compound, also known as Cloxyquin, is a halogenated derivative of 8-hydroxyquinoline. cymitquimica.comcymitquimica.com It is structurally distinguished by the presence of a bromine atom at the 7-position and a chlorine atom at the 5-position of the quinoline ring. cymitquimica.com This specific halogenation pattern significantly influences its physicochemical properties and biological activity.

As a member of the 8-hydroxyquinoline class, this compound shares the characteristic metal-chelating ability. mdpi.com It has been identified as a potent and selective inhibitor of methionine aminopeptidases (MetAPs), enzymes that are critical for the post-translational modification of proteins in various organisms, including pathogenic bacteria like Mycobacterium tuberculosis. nih.gov Its activity as a MetAP inhibitor highlights the potential of halogenated 8-hydroxyquinolines as targeted therapeutic agents. nih.gov The compound is a congener of clioquinol (B1669181), another halogenated 8-hydroxyquinoline, with the key difference being the presence of bromine instead of iodine at the 7-position. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.50 g/mol |

| Appearance | White to Yellow Solid |

| logPoct/wat | 3.356 |

| Enthalpy of Sublimation (ΔsubH°) | 113.20 ± 0.80 kJ/mol |

| Standard solid enthalpy of combustion (ΔcH°solid) | -4130.20 ± 1.70 kJ/mol |

Data sourced from Cheméo chemeo.com

Research Landscape and Emerging Trends in Halogenated Quinolinol Studies

The study of halogenated quinolinols is an active area of research, driven by the potential to develop new therapeutic agents with enhanced efficacy and specificity. researchgate.net The introduction of halogen atoms into the quinoline scaffold can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties. preprints.orgmdpi.com

Current research trends focus on several key areas:

Synthesis of Novel Analogues: Chemists are continuously synthesizing new halogenated quinoline derivatives to explore the structure-activity relationships and to optimize their biological profiles. researchgate.net

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their effects is a major focus. This includes identifying their specific cellular targets and understanding how metal chelation contributes to their activity.

Combating Drug Resistance: Halogenated quinolines are being investigated as potential solutions to the growing problem of antimicrobial resistance. Some of these compounds have shown the ability to eradicate drug-resistant bacterial pathogens and their biofilms. researchgate.net

Computational Modeling: In silico methods, such as density functional theory (DFT) studies, are being employed to predict the optimal placement of halogens for improved target engagement and to rationalize observed biological activities.

Synergistic Effects: Researchers are exploring the combined use of halogenated quinolinols with other therapeutic agents to achieve synergistic effects and to overcome drug resistance. rsc.org

The ongoing exploration of halogenated quinolinols like this compound holds significant promise for the discovery of next-generation drugs to treat a variety of diseases.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-5-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJQQSUBKRASQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Br)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227236 | |

| Record name | 8-Quinolinol, 7-bromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7640-33-7 | |

| Record name | 5-Chloro-7-bromo-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7640-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-chloro-8-quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007640337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinol, 7-bromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-5-chloroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-BROMO-5-CHLORO-8-QUINOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC7DGV5BTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Halogenated Quinolinols

Established Synthetic Pathways to the 7-Bromo-5-chloroquinolin-8-ol Core Structure

The synthesis of the this compound core structure is a multi-step process that relies on the foundational principles of quinoline (B57606) synthesis, followed by selective halogenation reactions.

Construction of the Halogenated Quinoline Nucleus

The construction of the fundamental quinoline ring system can be achieved through several classic named reactions, each offering a distinct approach to ring formation from various starting materials. These methods can be adapted to introduce the chloro and hydroxyl functionalities at the 5- and 8-positions, respectively, prior to the introduction of the bromine atom at the 7-position.

A common strategy involves the Skraup synthesis or the Doebner-von Miller reaction , which utilize anilines as key starting materials. For the synthesis of the 5-chloro-8-hydroxyquinoline precursor, a suitably substituted aminophenol, such as 2-amino-4-chlorophenol, can be reacted with α,β-unsaturated aldehydes or ketones. A general procedure for the synthesis of 8-hydroxyquinolines involves the reaction of a 2-aminophenol with acrolein in the presence of an acid catalyst rsc.org. This cyclization reaction forms the quinoline nucleus with the desired hydroxyl group at the 8-position and the chlorine atom at the 5-position, dictated by the substitution pattern of the starting aniline.

An alternative approach is the Combes quinoline synthesis , which involves the acid-catalyzed reaction of an aniline with a β-diketone. The Gould-Jacobs reaction provides another route, starting from an aniline and an ethoxymethylenemalonate derivative, to yield a 4-hydroxyquinoline, which can be further functionalized.

Once the 5-chloroquinolin-8-ol nucleus is assembled, the subsequent challenge lies in the regioselective introduction of the bromine atom at the 7-position.

Late-Stage Functionalization Approaches

Late-stage functionalization is a powerful strategy in organic synthesis that allows for the modification of complex molecules at a late stage of the synthetic sequence. In the context of this compound synthesis, this typically involves the direct halogenation of the pre-formed 5-chloroquinolin-8-ol.

Bromination of 8-hydroxyquinoline (B1678124) derivatives can be achieved using various brominating agents. However, direct bromination of 8-hydroxyquinoline itself can lead to a mixture of mono- and di-brominated products, including the 5,7-dibromo derivative nih.gov. To achieve selective bromination at the 7-position of 5-chloroquinolin-8-ol, careful control of reaction conditions, including the choice of brominating agent and solvent, is crucial. The presence of the electron-donating hydroxyl group at the 8-position and the chloro group at the 5-position will influence the regioselectivity of the electrophilic aromatic substitution. The synthesis of 5-amino-7-bromoquinolin-8-ol has been reported starting from 7-bromoquinolin-8-ol, indicating that selective bromination at the 7-position is achievable nih.gov.

Targeted Derivatization and Analogue Synthesis

The presence of the bromine atom at the 7-position of this compound provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. Additionally, the electron-rich phenolic ring is amenable to electrophilic substitution reactions such as formylation.

Modification at the 7-Position and Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 7-position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organohalide, is a widely used method for forming carbon-carbon bonds. In the case of this compound, reaction with various boronic acids or esters in the presence of a palladium catalyst and a base would be expected to yield 7-aryl or 7-vinyl substituted 5-chloroquinolin-8-ols. It is important to note that the hydroxyl group at the 8-position may require protection prior to the coupling reaction to prevent interference with the catalytic cycle.

The Heck reaction offers a pathway to introduce alkenyl groups at the 7-position by coupling the bromo-derivative with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of stilbene and cinnamate analogues.

The Sonogashira coupling enables the introduction of alkyne moieties by reacting the 7-bromo derivative with a terminal alkyne, co-catalyzed by palladium and copper. This reaction is valuable for the synthesis of conjugated enyne systems and for providing a handle for further transformations of the alkyne group. Studies on di-substituted quinolines, such as 2-bromo-4-iodo-quinoline, have shown that the coupling reaction can be selective for the more reactive halide, suggesting that selective coupling at the 7-bromo position in the presence of the 5-chloro substituent is feasible libretexts.org.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of 7-amino-5-chloroquinolin-8-ol derivatives. This reaction involves the coupling of the 7-bromo compound with primary or secondary amines in the presence of a palladium catalyst and a strong base. Successful Buchwald-Hartwig amination of the related 5-chloro-8-hydroxyquinoline has been reported, indicating the potential for similar reactivity at the 7-position ias.ac.in.

| Cross-Coupling Reaction | Reagent | Resulting Functional Group at C7 |

| Suzuki-Miyaura | Boronic acid/ester | Aryl, Vinyl |

| Heck | Alkene | Alkenyl |

| Sonogashira | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig | Amine | Amino |

Reimer-Tiemann Methodology and Carbene Insertion Reactions in Quinoline Synthesis

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding through the generation of a dichlorocarbene intermediate in a basic medium. Given that this compound possesses a phenolic hydroxyl group, it is a potential substrate for this reaction. The reaction of 8-hydroxyquinoline under Reimer-Tiemann conditions can lead to formylation at both the C5 and C7 positions nih.gov.

A particularly relevant study demonstrated a Reimer-Tiemann-based methodology for the synthesis of 7-bromo-8-hydroxyquinoline-5-carbaldehyde nih.gov. This suggests that under appropriate conditions, the dichlorocarbene can react at the C5 position of a 7-bromo-8-hydroxyquinoline. This precedent indicates that applying Reimer-Tiemann conditions to this compound could potentially lead to formylation at any available activated positions on the phenolic ring, although the existing substitution pattern will heavily influence the regiochemical outcome.

Vilsmeier-Haack and Duff Formylation Reactions for Quinoline Derivatives

The Vilsmeier-Haack reaction is another important method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent can attack activated aromatic rings to introduce a formyl group. The electron-rich nature of the phenolic ring in this compound makes it a plausible substrate for the Vilsmeier-Haack reaction. The regioselectivity would be governed by the electronic effects of the existing substituents.

The Duff reaction employs hexamethylenetetramine as the formylating agent in the presence of an acid, typically targeting the ortho-position of phenols wikipedia.org. This method provides an alternative route to introduce a formyl group onto the quinolinol ring. The steric and electronic environment around the hydroxyl group in this compound would play a critical role in directing the formylation to a specific position.

| Formylation Reaction | Key Reagents | Typical Position of Formylation |

| Reimer-Tiemann | Chloroform, Base | Ortho to hydroxyl group |

| Vilsmeier-Haack | DMF, POCl₃ | Activated positions of electron-rich rings |

| Duff | Hexamethylenetetramine, Acid | Ortho to hydroxyl group |

Betti Reaction in the Synthesis of Substituted 8-Hydroxyquinolines

The Betti reaction, a three-component condensation, has emerged as a powerful tool for the C-7 functionalization of 8-hydroxyquinolines (8-HQs). This one-step synthesis involves the reaction of an 8-hydroxyquinoline derivative, an aldehyde, and a primary or secondary amine to yield 7-aminomethylated-8-hydroxyquinoline derivatives. This method is particularly valuable for creating molecular diversity and introducing a new chiral center at the newly formed benzylic carbon.

The reaction proceeds via the formation of a Schiff base from the aldehyde and amine, which then undergoes an electrophilic attack by the electron-rich 8-hydroxyquinoline at the C-7 position. The presence of the hydroxyl group at C-8 activates the C-7 position for this electrophilic substitution. The general scheme for the Betti reaction with a halogenated 8-hydroxyquinoline is depicted below:

Scheme 1: General scheme of the Betti Reaction for C-7 functionalization of a halogenated 8-hydroxyquinoline.

While the direct synthesis of this compound itself is not a Betti reaction, this methodology is crucial for its subsequent derivatization. For instance, starting with 5-chloro-8-hydroxyquinoline, a Betti reaction can introduce a variety of aminomethyl groups at the 7-position. The reaction conditions can be optimized, for example, by using formic acid mediation, to improve yields which can otherwise be poor depending on the specific amine and aldehyde components used.

A study on the synthesis of a 48-membered Betti-product library utilized a formic acid-mediated coupling of aromatic primary amines, (hetero)aromatic aldehydes, and 8-hydroxyquinoline derivatives. This highlights the versatility of the Betti reaction in generating a wide array of substituted 8-hydroxyquinolines.

Synthetic Tuning at the 2-Position of Halogenated Quinoline Scaffolds

The 2-position of the halogenated quinoline scaffold presents a key site for synthetic modification to modulate biological activity. Research has demonstrated that structural variations at this position can significantly impact the antibacterial and biofilm eradication properties of these compounds.

A variety of synthetic strategies can be employed to introduce diverse functionalities at the 2-position. These include alkylation and reductive amination pathways, which allow for the introduction of a wide range of alkyl and amino groups. For instance, starting from a suitable precursor, the 2-position can be functionalized to generate analogues with potent antibacterial and biofilm eradication activities against drug-resistant bacteria. nih.gov

One study reported the synthesis and biological evaluation of 39 halogenated quinoline analogues with diverse substituents at the 2-position. nih.gov This work identified several alkylated and aminated analogues with potent biological activities and low toxicity. nih.gov The ability to synthetically tune the 2-position provides a valuable strategy for optimizing the therapeutic potential of halogenated quinolines.

Efficiency and Selectivity in Halogenated Quinoline Synthesis

Achieving high efficiency and regioselectivity is a critical challenge in the synthesis of halogenated quinolines. The position of halogenation on the quinoline ring can significantly influence the compound's properties. Therefore, methods that allow for the selective introduction of halogens are highly sought after.

Several strategies have been developed to address this challenge. For instance, a metal-free protocol for the regioselective C-5 halogenation of 8-substituted quinolines has been reported. rsc.orgrsc.org This method utilizes trihaloisocyanuric acid as an inexpensive and atom-economical halogen source and proceeds at room temperature with high generality and, in many cases, complete regioselectivity. rsc.orgrsc.org This approach provides an economical and environmentally friendly route to C5-halogenated quinolines with excellent functional group tolerance. rsc.orgrsc.org

Furthermore, the choice of catalyst and reaction conditions can play a crucial role in directing the selectivity of synthetic transformations. For example, in palladium-catalyzed C-H activation reactions of amino-quinoline derivatives, the combination of the palladium source and the phosphine ligand can selectively control whether N-arylation or C-H activation at the 8-position occurs. nih.govresearchgate.net This demonstrates the potential for fine-tuning reaction pathways to achieve the desired product with high selectivity and yield. nih.govresearchgate.net

Recent advancements in synthetic methodologies, including the use of microwave irradiation and novel catalysts, have also contributed to improving the efficiency of quinoline synthesis. nih.gov These methods often lead to shorter reaction times and higher yields compared to traditional synthetic routes. nih.gov

Below is a table summarizing various synthetic approaches for quinoline derivatives, highlighting the reagents and typical outcomes.

| Synthetic Method | Reagents/Catalysts | Key Outcome |

| Betti Reaction | 8-Hydroxyquinoline, Aldehyde, Amine | C-7 aminomethylation |

| C-5 Halogenation | Trihaloisocyanuric acid | Regioselective C-5 halogenation |

| Pd-catalyzed C-H Activation | Palladium catalyst, Phosphine ligand | Selective C-8 arylation or N-arylation |

| Microwave-assisted Skraup Synthesis | Aniline, Glycerol, Imidazolium cation-based ionic liquid | Improved efficiency and yield of quinoline synthesis |

Advanced Biological Activity and Mechanistic Investigations of 7 Bromo 5 Chloroquinolin 8 Ol and Analogues

Antimicrobial and Antifungal Efficacy Studies

Halogenated 8-hydroxyquinolines are recognized for their broad-spectrum antimicrobial properties. The strategic placement of halogen atoms, such as bromine and chlorine, on the quinoline (B57606) scaffold significantly influences their biological activity, including their ability to combat fungal pathogens, drug-resistant bacteria, and persistent bacterial biofilms.

Analogues of 7-Bromo-5-chloroquinolin-8-ol have demonstrated notable efficacy against various fungal species, including opportunistic yeasts like Candida and dermatophytes, the fungi responsible for common skin, hair, and nail infections.

Studies on 8-hydroxyquinoline-5-sulfonamide derivatives, which are structurally related to this compound, have provided insights into their antifungal mechanism. Research indicates that these compounds likely act on the fungal cell wall. nih.gov This was demonstrated through sorbitol protection assays and scanning electron microscopy, which showed morphological changes in Candida species and dermatophytes upon treatment. nih.gov Furthermore, these derivatives were found to inhibit the formation of pseudohyphae in C. albicans, a crucial virulence factor that allows the fungus to invade host tissues. nih.gov The potent effect on C. albicans morphogenesis is considered a key aspect of their mode of action. nih.gov

The development of nanoemulsion formulations containing these active compounds has shown significant promise, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 μg/ml, highlighting their potential for topical treatment of candidiasis and dermatophytosis. nih.gov

Table 1: Antifungal Activity of 8-Hydroxyquinoline (B1678124) Analogues

| Compound Class | Target Fungi | Observed Effect | Potential Mechanism |

|---|---|---|---|

| 8-Hydroxyquinoline-5-sulfonamides | Candida spp., Dermatophytes | Inhibition of growth and pseudohyphae formation. nih.gov | Action on the fungal cell wall. nih.gov |

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Halogenated quinolines (HQs) have emerged as potent agents against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus epidermidis (MRSE). nih.govresearchgate.net S. epidermidis is a major cause of infections related to indwelling medical devices, largely due to its ability to form biofilms. nih.gov

Research has shown that select HQs can effectively eradicate these resistant pathogens. nih.gov For instance, a study on novel HQs bearing polar functional groups at the 2-position of the quinoline scaffold demonstrated enhanced antibacterial activity specifically against S. epidermidis. nih.gov One analogue, in particular, showed potent activity against MRSE planktonic cells with a minimum inhibitory concentration (MIC) of 0.59 µM. researchgate.net This highlights the tunability of the HQ scaffold, where specific chemical modifications can enhance potency against targeted pathogens. nih.govresearchgate.net

The activity of these compounds is often linked to their ability to chelate metal ions, a property crucial for their antibacterial action. nih.gov

Bacterial biofilms are surface-attached communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. nih.govnih.gov The ability of halogenated quinolines to not only kill free-floating (planktonic) bacteria but also to eradicate established biofilms represents a significant therapeutic advantage. nih.govnih.gov

Studies have identified novel halogenated quinolines with potent biofilm-eradicating capabilities against MRSE, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus (VRE). nih.govtechnologypublisher.com These compounds have demonstrated minimum biofilm eradication concentrations (MBEC) in the low micromolar range (1.0–23.5 μM). nih.gov One HQ analogue was particularly effective against MRSE biofilms, with an MBEC value of 2.35 µM. researchgate.net

Importantly, the mechanism of action appears to be independent of membrane lysis, suggesting a novel approach to tackling persistent biofilm-associated infections that are often tolerant to standard therapies. nih.gov The ability of HQs to eradicate persister cells—metabolically dormant cells within a biofilm that are highly tolerant to antibiotics—is a rare and valuable characteristic. technologypublisher.com

Table 2: Antibacterial and Biofilm Eradication Activity of Halogenated Quinoline (HQ) Analogues

| Pathogen | Activity Type | Compound Class | Potency (MIC/MBEC) |

|---|---|---|---|

| Methicillin-resistant S. epidermidis (MRSE) | Antibacterial (Planktonic) | 2-substituted HQs | MIC = 0.30-0.78 µM. nih.gov |

| Methicillin-resistant S. epidermidis (MRSE) | Biofilm Eradication | 2-substituted HQs | MBEC = 2.35 µM. researchgate.net |

| Methicillin-resistant S. aureus (MRSA) | Biofilm Eradication | General HQs | MBEC = 1.0–23.5 μM. nih.gov |

Anticancer Potential and Cellular Mechanisms

Beyond their antimicrobial properties, this compound and its analogues exhibit significant anticancer potential. Their mode of action in malignant cells involves the induction of programmed cell death (apoptosis) and disruption of crucial cellular signaling pathways that govern cell proliferation and survival.

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer cells, leading to uncontrolled proliferation. A key strategy in cancer therapy is to reactivate this process. Analogues of this compound have been shown to effectively induce apoptosis in various human cancer cell lines.

For example, a series of synthetic 7-chloroquinoline (B30040) derivatives demonstrated the ability to induce apoptosis in leukemia cell lines (CCRF-CEM). mdpi.com Treatment with these compounds led to a marked increase in the sub-G1 cell population, which is indicative of apoptotic and dead cells. mdpi.com Similarly, other studies have shown that 7-chloroquinoline derivatives can trigger apoptosis in triple-negative breast cancer cells (MDA-MB-231). nih.gov

The mechanism often involves the generation of reactive oxygen species (ROS). mdpi.comnih.gov While moderate ROS levels can promote tumor survival, excessive ROS can cause irreparable damage to cellular components, leading to apoptosis. mdpi.com Studies on 8-hydroxyquinoline hydrazones and their complexes have shown that their anticancer activity involves ROS-induced DNA damage and subsequent cell death by apoptosis, confirmed by increased Annexin-V staining and caspase activity. researchgate.net

Table 3: Apoptosis Induction in Cancer Cell Lines by Quinoline Analogues

| Compound Class | Cancer Cell Line | Key Findings |

|---|---|---|

| 7-Chloro-(4-thioalkylquinoline) Derivatives | Human colorectal cancer (HCT116), Leukemia (CCRF-CEM) | Increased sub-G1 population, indicating apoptosis. mdpi.com |

| 7-Chloroquinoline-1,2,3-triazoyl Carboxamides | Triple negative breast cancer (MDA-MB-231) | High percentage of apoptotic cell death (80.4%). nih.gov |

Cancer development is fundamentally linked to alterations in cellular signaling pathways that control cell growth, proliferation, and survival. nih.gov Key oncogenic pathways include PI3K/Akt/mTOR and Ras/MAPK. nih.govresearchgate.net 8-hydroxyquinoline derivatives exert their anticancer effects by interfering with these critical pathways.

A significant mechanism for 8-hydroxyquinoline analogues is the inhibition of the proteasome. nih.gov The proteasome is a protein complex that degrades unneeded or damaged proteins; cancer cells are highly dependent on its activity for their survival. By inhibiting the proteasome, these compounds can trigger apoptosis. This activity is often enhanced by the compound's ability to chelate and transport metal ions like copper into the cancer cells, forming a toxic complex that disrupts cellular functions. nih.govtandfonline.com

Furthermore, some quinoline derivatives have been shown to dephosphorylate and thus inactivate Akt, a central protein in a major cell survival pathway. nih.gov Molecular docking studies of a 7-chloroquinoline derivative showed a high affinity for key signaling proteins including PI3K and mTOR, suggesting direct interference with this pathway. nih.gov By blocking these pro-survival signals, the compounds effectively push the cancer cell towards apoptosis.

Inhibition of Cell Migration and Angiogenesis

Based on available scientific literature, there is no specific information detailing the direct inhibitory effects of this compound on cell migration and angiogenesis. Research has focused on other biological activities of this compound.

Activity Against Multidrug-Resistant Cancer Cell Lines

Currently, there is a lack of specific studies in the scientific literature investigating the activity of this compound against multidrug-resistant cancer cell lines. While related quinoline compounds have been explored for various anticancer properties, the efficacy of this particular halogenated quinolinol derivative in overcoming multidrug resistance in cancer has not been documented.

Enzyme Inhibition and Target Validation

Methionine Aminopeptidase (MetAP) Inhibition in Mycobacterium tuberculosis (CLBQ14)

This compound, also identified as CLBQ14, has been discovered as a potent and selective inhibitor of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov MetAPs are essential metalloproteases that cleave the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function. Targeting this enzyme is a promising strategy for developing new antitubercular agents, particularly in light of rising multidrug resistance. nih.gov

CLBQ14 demonstrates notable inhibitory activity against the two essential MetAP enzymes in Mtb: MtMetAP1a and MtMetAP1c. nih.gov Identified through a target-based, high-throughput screening, CLBQ14 was found to have a higher specificity for both mycobacterial MetAP enzymes compared to their human counterparts. This selectivity is a critical attribute for a potential therapeutic agent, as it suggests a lower likelihood of off-target effects in the host. The antimycobacterial effect of CLBQ14 has been shown to correlate well with its enzymatic inhibitory activity, validating MetAP as its target. nih.gov

A significant challenge in tuberculosis treatment is the presence of non-replicating or dormant bacilli, which are often tolerant to conventional antibiotics that target processes in actively growing cells. nih.gov CLBQ14 has shown great potency not only against actively replicating Mtb but also against aged, non-growing Mtb at low micromolar concentrations. nih.gov This dual activity suggests that inhibitors like CLBQ14 could be instrumental in shortening tuberculosis therapy duration by targeting both active and persistent bacterial populations. nih.gov

Table 1: Activity of CLBQ14 against Mycobacterium tuberculosis

| Parameter | Target/Organism | Activity |

|---|---|---|

| Enzyme Inhibition | MtMetAP1a & MtMetAP1c | Potent and selective inhibitor |

| Antimycobacterial Activity | Replicating M. tuberculosis | Potent activity at low µM concentrations |

| Antimycobacterial Activity | Aged, non-growing M. tuberculosis | Potent activity at low µM concentrations |

Interaction with Angiotensin-Converting Enzyme 2 (ACE2) and SARS-CoV-2 Spike Protein

The interaction between the human angiotensin-converting enzyme 2 (ACE2) receptor and the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein is the critical first step for viral entry into host cells. nih.gov Research has identified this compound (CLBQ14) as a potent inhibitor of this interaction. nih.gov

Studies have shown that CLBQ14 can effectively block the binding of the SARS-CoV-2 Spike RBD protein to recombinant human ACE2 (rhACE2). nih.gov Furthermore, the compound exhibits potent anti-exopeptidase activity against rhACE2 itself. nih.gov In cell-based assays, CLBQ14 was found to inhibit the SARS-CoV-2-induced cytopathic effect in Vero E6 cells, demonstrating its potential to prevent viral infection in vitro. nih.gov These findings highlight a dual mechanism of action: interfering with the viral-host protein interaction and inhibiting the enzymatic activity of the host receptor.

Table 2: In Vitro Anti-SARS-CoV-2 Activity of this compound

| Assay | Cell Line | Measurement | Result (IC₅₀) |

|---|

Other Investigated Biological Activities (e.g., Antiprotozoal, Neuroprotective)

Beyond their well-documented antimicrobial and anticancer properties, this compound and its analogues, particularly other halogenated 8-hydroxyquinolines (8-HQs), have been explored for other therapeutic applications. The 8-HQ scaffold is a versatile pharmacophore known to exhibit a wide spectrum of biological effects, including antiprotozoal and neuroprotective activities. nih.gov

Antiprotozoal Activity: The quinoline core is a foundational structure in many antiprotozoal drugs. nih.gov Research into 8-hydroxyquinoline derivatives has demonstrated their potential against various protozoan parasites. For instance, a series of chloroquinoline-based chalcones were synthesized and evaluated for their in vitro activity against Entamoeba histolytica, with several compounds showing higher activity than the standard drug metronidazole. nih.gov Halogenated 8-HQs like clioquinol (B1669181) (5-chloro-7-iodo-8-quinolinol) have historically been used to treat intestinal amoebic dysentery. researchgate.net The mechanism of action is often linked to the compound's ability to chelate metal ions essential for the parasite's survival and replication.

Neuroprotective Activity: A significant area of investigation for halogenated 8-hydroxyquinolines is in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. tandfonline.comelsevierpure.comresearchgate.net Metal ion dyshomeostasis, particularly of copper and zinc, is implicated in the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. tandfonline.com Compounds like Clioquinol, an analogue of this compound, can selectively chelate these excess metal ions, which can inhibit the production and aggregation of misfolded proteins that lead to neurotoxicity. tandfonline.com The ability of these small, lipophilic molecules to cross the blood-brain barrier and restore metal balance in the brain underscores their potential as neuroprotective agents. tandfonline.comdovepress.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of 8-hydroxyquinoline derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies help to elucidate how different functional groups and substituents on the quinoline scaffold influence the compound's efficacy and mechanism of action. elsevierpure.comdovepress.com

Influence of Halogen Substituents on Reactivity and Biological Profile

The nature, position, and number of halogen substituents on the 8-hydroxyquinoline ring profoundly impact the molecule's physicochemical properties and, consequently, its biological activity. Halogens (such as chlorine, bromine, and iodine) are electron-withdrawing and increase the lipophilicity of the molecule, which can enhance its ability to penetrate microbial or mammalian cell membranes. acs.orgresearchgate.net

Systematic studies varying the halide substitution pattern at the C5 and C7 positions have been conducted. acs.org Research has shown that halogenated 8-HQs, specifically compounds like 7-bromo-8-hydroxyquinoline and clioquinol (5-chloro-7-iodo-8-quinolinol), exhibit potent antigrowth activity against Gram-negative bacteria when compared to the unsubstituted parent 8-hydroxyquinoline. researchgate.netnih.gov This enhanced activity is often attributed to the increased lipophilicity conferred by the halogens, which facilitates passage through the lipid-rich outer membrane of Gram-negative bacteria. researchgate.net The specific combination and position of halogens can fine-tune the biological profile, influencing not only antimicrobial potency but also anticancer and neuroprotective effects. acs.org

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline and Halogenated Derivatives This table is representative of findings in the literature; specific MIC values can vary based on microbial strains and testing conditions.

| Compound | Substituents | General Activity Profile |

| 8-Hydroxyquinoline | None | Potent against Gram-positive bacteria and fungi. nih.gov |

| 7-Bromo-8-hydroxyquinoline | C7-Br | High activity against Gram-negative bacteria. researchgate.netnih.gov |

| Clioquinol | C5-Cl, C7-I | Broad-spectrum antimicrobial activity. nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | C5-Br, C7-Br | Potent antimicrobial agent. researchgate.net |

Impact of Hydroxyl Group at C8 and Substituents at C7 on Activity

The hydroxyl group at the C8 position is a critical determinant of the biological activity of this class of compounds. nih.govrsc.org Its proximity to the heterocyclic nitrogen atom at position 1 enables 8-hydroxyquinoline and its derivatives to act as potent bidentate chelating agents for various metal ions. nih.gov SAR studies consistently demonstrate that the presence of a free hydroxyl group at C8 is essential for antifungal and other biological activities. rsc.org Masking or removing this hydroxyl group typically leads to a significant loss of potency.

Substituents at the C7 position can be modified to modulate the compound's properties. Introducing different groups at C7, while retaining the essential C8-hydroxyl and C5-halogen, allows for the development of new analogues with potentially improved activity or selectivity. rsc.org For example, the introduction of hydrophilic heterocyclic substituents at the C7 position of clioquinol has been shown to be important for antifungal activity, highlighting that a balance between lipophilicity and hydrophilicity can be crucial. rsc.org

Role of Metal Chelation in Biological Mechanisms

The predominant mechanism of action for 8-hydroxyquinolines is widely attributed to their ability to chelate metal ions. dovepress.comnih.gov The arrangement of the C8-hydroxyl group and the ring nitrogen creates a perfect binding site for divalent and trivalent metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺. nih.gov Most of the bioactivities of 8-HQ and its derivatives originate from this chelating ability. nih.gov

This metal chelation can trigger biological effects through several pathways:

Inhibition of Metalloenzymes: By sequestering essential metal cofactors, these compounds can inhibit enzymes crucial for cellular processes in pathogens or cancer cells.

Generation of Reactive Oxygen Species (ROS): The formed metal-8-HQ complex can become redox-active, catalyzing the production of ROS, which induces oxidative stress and leads to cell death. nih.gov

Restoration of Metal Homeostasis: In neurodegenerative diseases, where metal ion imbalance is a key pathological feature, 8-HQ derivatives can act as ionophores. They can bind excess metal ions in the extracellular space, transport them across the cell membrane, and release them intracellularly, thereby helping to restore normal metal distribution. tandfonline.com

The formation of a stable complex between the 8-hydroxyquinoline derivative and a metal ion is often the first step in exerting its biological function.

Quantitative Structure-Activity Relationship (QSAR) and ClogP Correlations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. dergipark.org.trmdpi.com For 8-hydroxyquinoline derivatives, QSAR studies have been employed to understand the key parameters governing their activity.

A central parameter in these studies is the octanol-water partition coefficient (logP or ClogP), which is a measure of a compound's lipophilicity or hydrophobicity. nih.gov QSAR analyses have shown that lipophilicity is a significant contributor to the biological activity of these compounds. For instance, in a study of 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque, a strong correlation was found between antiplaque activity and parameters including logP and molar refractivity (MR), a measure of molecular volume and polarizability. nih.gov

The findings indicated that while the unsubstituted 8-hydroxyquinoline was highly active, the negative steric contribution of larger substituents at the C5 position could be offset by the positive contributions of groups that are both lipophilic and electron-withdrawing. nih.gov For example, the 5-chloro derivative was found to be as active as the parent compound, demonstrating the interplay between steric, electronic, and hydrophobic effects. nih.gov Halogenation, as seen in this compound, increases ClogP, which generally enhances membrane permeability and biological activity, although an optimal level of lipophilicity often exists beyond which activity may decrease.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. Studies on 7-Bromo-5-chloroquinolin-8-ol have utilized DFT to achieve a detailed understanding of its fundamental molecular attributes.

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable, lowest-energy conformation. For this compound, geometry optimization has been performed using DFT methods, specifically employing the B3LYP functional with the 6-31G** basis set, as well as the ab initio Hartree-Fock (HF) method with the same basis set. nih.gov These calculations were conducted without imposing any symmetry constraints to ensure an unbiased determination of the molecular structure.

The theoretical structural parameters derived from these DFT and HF calculations have been compared with experimental data, showing good agreement. nih.gov This concordance between theoretical predictions and experimental findings validates the computational model and provides a reliable basis for further analysis of the molecule's electronic properties and vibrational modes. The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement and intramolecular interactions.

Vibrational Spectra Prediction and Interpretation

Vibrational spectroscopy is a critical experimental technique for identifying and characterizing chemical compounds. DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules, which aids in the assignment of experimentally observed vibrational bands.

For this compound, the Fourier Transform Infrared (FTIR) and FT-Raman spectra have been experimentally recorded and analyzed in conjunction with theoretical predictions. nih.gov The theoretical vibrational frequencies were calculated using the B3LYP/6-31G** and HF/6-31G** methods based on the optimized molecular geometry. nih.gov

A complete analysis of the fundamental vibrational modes was performed by comparing the experimental wavenumbers with the theoretically predicted ones. nih.gov The strong correlation between the calculated and observed spectra allows for a confident and detailed assignment of the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the quinoline (B57606) ring system and its substituents. nih.gov Furthermore, a normal coordinate analysis was carried out using Wilson's FG matrix method with ab initio force fields to further refine the vibrational assignments. nih.gov

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (Selected Modes) (Note: This table is illustrative, based on findings that theoretical and experimental data are in good agreement. Specific frequency values from the source are not fully listed here but the study confirms their correlation.)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H Stretch | ~3400 | Correlated |

| C-H Stretch | ~3100-3000 | Correlated |

| C=N Stretch | ~1600 | Correlated |

| C-Cl Stretch | ~800 | Correlated |

| C-Br Stretch | ~600 | Correlated |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, studies on closely related derivatives like 5-Chloro-7-Iodoquinolin-8-ol have shown that DFT calculations are used to determine these parameters. sid.ir In such studies, the calculated HOMO and LUMO energies reveal that charge transfer occurs within the molecule, which is a key aspect of its reactivity. sid.ir A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For this compound, an FMO analysis would provide valuable insights into its electronic transitions and its potential as an electrophile or nucleophile in chemical reactions.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Specific molecular docking studies for this compound have not been prominently reported. However, the extensive research on the antimicrobial and antifungal properties of related 8-hydroxyquinoline (B1678124) derivatives provides a strong rationale for its use in such investigations. For instance, derivatives like 5-chloro-8-hydroxyquinoline (cloxyquin) and 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) are known for their biological activities. nih.govnih.gov Molecular docking studies on 7-bromoquinoline-5,8-dione, a related compound, have been performed to understand its interaction with bacterial dihydropteroate synthase, revealing its potential as an antimicrobial agent. researchgate.net

A typical molecular docking study for this compound would involve:

Target Selection: Identifying a key protein from a pathogenic bacterium or fungus, such as DNA gyrase or a fungal lanosterol demethylase.

Docking Simulation: Using software like AutoDock or Vina to predict the binding pose and affinity of the compound within the active site of the target protein.

Interaction Analysis: Analyzing the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein.

These studies would be crucial for predicting the compound's mechanism of action and for guiding the rational design of more potent antimicrobial agents.

Computational Studies on Reaction Selectivity and Mechanism

Computational chemistry can be employed to investigate the mechanisms of chemical reactions and predict their selectivity. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the most favorable reaction pathway.

For this compound, specific computational studies detailing its reaction selectivity and mechanisms are not widely available in the scientific literature. Such studies could, for example, investigate the regioselectivity of further electrophilic substitution on the quinoline ring or explore the mechanism of its coordination with metal ions, a characteristic property of 8-hydroxyquinolines. These theoretical investigations would provide a molecular-level understanding of its chemical behavior that is often difficult to obtain through experimental means alone.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid molecule like this compound, the conformational flexibility is limited. However, the orientation of the hydroxyl group is a key conformational feature.

Computational studies on similar molecules, such as 7-bromoquinolin-8-ol, have noted the presence of both intra- and intermolecular hydrogen bonds that can influence the molecular conformation and induce slight torsions in the crystal structure. scispace.com A computational conformational analysis of this compound would typically involve scanning the potential energy surface by systematically rotating the O-H bond to determine the most stable orientation and the energy barriers between different conformations. This information is vital for understanding its crystal packing and its interaction with biological receptors.

Advanced Analytical Characterization Techniques for 7 Bromo 5 Chloroquinolin 8 Ol

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure of 7-Bromo-5-chloroquinolin-8-ol by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups and vibrational modes of a molecule. The FTIR and FT-Raman spectra of this compound have been extensively studied, with measurements recorded in the 4000–400 cm⁻¹ and 4000–100 cm⁻¹ ranges, respectively. sigmaaldrich.comnih.gov A complete vibrational assignment of the fundamental modes has been carried out, supported by Density Functional Theory (DFT) calculations. sigmaaldrich.comnih.gov

The spectra reveal characteristic vibrations for the O-H group, C-H, and C=C bonds of the quinoline (B57606) ring, as well as vibrations corresponding to the C-Cl and C-Br bonds. The O-H stretching vibration is a key feature, typically appearing as a broad band, indicative of its involvement in hydrogen bonding. The aromatic ring stretching and bending vibrations provide a fingerprint region for the quinoline core structure.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Description |

|---|---|---|

| ~3400-3500 | ν(O-H) | O-H stretching |

| ~3000-3100 | ν(C-H) | Aromatic C-H stretching |

| ~1500-1600 | ν(C=C), ν(C=N) | Aromatic ring and C=N stretching |

| ~1200-1400 | δ(C-H), δ(O-H) | In-plane C-H and O-H bending |

| ~1000-1100 | Ring Breathing | Quinoline ring breathing mode |

| ~700-850 | γ(C-H) | Out-of-plane C-H bending |

| ~600-700 | ν(C-Cl) | C-Cl stretching |

| ~500-600 | ν(C-Br) | C-Br stretching |

Note: The exact wavenumbers are based on computational and experimental data from vibrational spectroscopic studies. sigmaaldrich.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Multinuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the aromatic protons on the quinoline ring exhibit distinct chemical shifts and coupling patterns. The signals for the protons at positions 2, 3, 4, and 6 can be assigned based on their multiplicity and coupling constants. chemicalbook.com

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.839 | dd | J = 4.3 Hz, 1.4 Hz |

| H-4 | 8.494 | dd | J = 8.6 Hz, 1.4 Hz |

| H-3 | 7.721 | dd | J = 8.6 Hz, 4.3 Hz |

| H-6 | 7.585 | s | - |

Data sourced from ChemicalBook, specific solvent not detailed. chemicalbook.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. While it is a standard technique for characterization and its spectra are noted as available in databases like PubChem and ChemicalBook, specific, citable literature detailing the complete assignment of the nine distinct carbon signals for this compound was not found in the course of this review. nih.govchemicalbook.com The spectrum would be expected to show signals for the nine carbon atoms of the quinoline ring, with their chemical shifts influenced by the electronegative halogen and hydroxyl substituents.

Multinuclear NMR: There is no specific information available in the surveyed literature regarding the use of multinuclear NMR techniques (e.g., ¹⁵N, ¹⁷O) for the characterization of this compound.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy investigates the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by its 8-hydroxyquinoline (B1678124) chromophore. The spectrum is expected to display intense absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic system. A weaker, longer-wavelength band, which may extend into the visible region, can be attributed to n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The positions and intensities of these bands are sensitive to the solvent environment and the presence of the bromo and chloro substituents, which can cause bathochromic (red) or hypsochromic (blue) shifts.

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on the molecular weight and elemental composition, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. The calculated exact mass of this compound (C₉H₅BrClNO) is 256.92430 Da. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies have been conducted to quantify the compound. In positive ion mode, the protonated molecule [M+H]⁺ is observed. A characteristic transition for this ion is the fragmentation of the precursor ion at m/z 257.919 to a product ion at m/z 151.005. This transition is used for selective and sensitive detection in methods like multiple reaction monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected to be prominent. nist.gov Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic isotopic cluster. The most intense signals in this cluster would correspond to the ions containing the most abundant isotopes, [C₉H₅³⁵Cl⁷⁹Br¹⁴N¹⁶O]⁺ at m/z 257 and [C₉H₅³⁵Cl⁸¹Br¹⁴N¹⁶O]⁺ at m/z 259, with the latter being the most abundant peak in the molecular ion cluster. nih.gov

The fragmentation pattern would involve the loss of halogen atoms and cleavage of the quinoline ring. A significant fragment ion is observed at m/z 150, which likely corresponds to the loss of both bromine and chlorine from the molecular ion, followed by further fragmentation. nih.gov

| m/z | Relative Intensity | Proposed Identity |

|---|---|---|

| 259 | Top Peak | [M]⁺ (with ⁸¹Br, ³⁵Cl) |

| 257 | 2nd Highest | [M]⁺ (with ⁷⁹Br, ³⁵Cl) |

| 150 | 3rd Highest | Fragment Ion |

Data sourced from PubChem. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a highly sensitive and selective technique for the quantification of this compound, often referred to in literature by the identifier CLBQ14, in various biological matrices. researchgate.netmdpi.com A validated method has been developed for its determination in solution, as well as in rat plasma and urine, demonstrating the robustness of this approach for pharmacokinetic studies. researchgate.netmdpi.com

The chromatographic separation is typically achieved using an ultra-high-performance liquid chromatography (UHPLC) system. researchgate.net A common stationary phase is a C18 column, such as the Waters XTerra® MS C18 (3.5 μm, 125Å, 2.1 × 50 mm), which effectively separates the analyte from matrix components. mdpi.com A gradient elution with a binary solvent system is employed, consisting of an aqueous phase (e.g., 0.1-0.2% formic acid in water) and an organic phase (e.g., 0.1-0.2% formic acid in acetonitrile). researchgate.netmdpi.com This gradient allows for efficient elution and sharp peak shapes, with a typical total run time of around 5.5 minutes. mdpi.com Under these conditions, this compound has a reported retention time of approximately 1.31 minutes. researchgate.netmdpi.com

For detection and quantification, a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is utilized. mdpi.com Electrospray ionization (ESI) in the positive mode has been found to be optimal for generating the protonated parent ion [M+H]⁺. mdpi.com The specific MRM transition for this compound is from the precursor ion m/z 257.919 to the product ion m/z 151.005. researchgate.netmdpi.com An internal standard, such as the structurally related compound clioquinol (B1669181), is used to ensure accuracy, with its own unique MRM transition (e.g., [M+H]⁺ m/z 305.783 → m/z 178.917). researchgate.netmdpi.com

Method validation has demonstrated excellent performance characteristics. The standard curves are linear over a concentration range of 1 to 1000 ng/mL. researchgate.netmdpi.com The lower limit of quantification (LLOQ) is established at 1 ng/mL in both rat plasma and urine, based on a signal-to-noise ratio of at least 5:1. mdpi.com The method shows high accuracy and precision, with intra-day and inter-day variations within 15% of the nominal concentration. researchgate.netmdpi.com Furthermore, the extraction recovery from biological matrices is highly efficient, reported to be greater than 96.3% from rat plasma and 96.6% from urine, with no significant matrix effects observed. researchgate.netmdpi.com

Table 1: LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Value | Reference |

| Chromatography System | Shimadzu Nexera X2 UHPLC | mdpi.com |

| Column | Waters XTerra® MS C18 (3.5 μm, 125Å, 2.1 × 50 mm) | mdpi.com |

| Mobile Phase A | 0.2% Formic Acid in Water | mdpi.com |

| Mobile Phase B | 0.2% Formic Acid in Acetonitrile | mdpi.com |

| Flow Rate | 0.5 mL/min | mdpi.com |

| Injection Volume | 10 μL | mdpi.com |

| Retention Time | 1.31 min | researchgate.netmdpi.com |

| Mass Spectrometer | 4000 QTRAP® LC-MS/MS system | mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) | mdpi.com |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| MRM Transition (Analyte) | [M+H]⁺ m/z 257.919 → 151.005 | researchgate.netmdpi.com |

| MRM Transition (IS) | [M+H]⁺ m/z 305.783 → 178.917 (Clioquinol) | researchgate.netmdpi.com |

| Linearity Range | 1 - 1000 ng/mL | researchgate.netmdpi.com |

| LLOQ | 1 ng/mL (in plasma and urine) | mdpi.com |

| Accuracy & Precision | < 15% | researchgate.netmdpi.com |

| Extraction Recovery | >96.3% (plasma), >96.6% (urine) | researchgate.netmdpi.com |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for the definitive determination of molecular and crystal structures, providing unparalleled insight into the three-dimensional arrangement of atoms and molecules in the solid state.

Single-crystal X-ray diffraction is the gold standard for elucidating the precise molecular structure of a compound. While the crystal structure of the free this compound ligand has not been detailed in the reviewed literature, its structure within a metal complex has been successfully characterized. mdpi.com

In a study of new copper(II) complexes, X-ray structural analysis was performed on crystals of [Cu(ClBrQ)₂], where ClBrQ is the deprotonated form of this compound. mdpi.com The analysis revealed a molecular complex with a square planar coordination geometry around the central copper atom. mdpi.com The copper atom is coordinated by two pairs of oxygen and nitrogen atoms, one pair from each of the two bidentate this compound ligands. mdpi.com This confirms the ability of the compound to act as a potent chelating agent, a characteristic feature of the 8-hydroxyquinoline scaffold. This structural information from the complex provides definitive confirmation of the compound's connectivity and the spatial relationship of the bromine, chlorine, and hydroxyl substituents on the quinoline framework.

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline solids. It is used to identify crystalline phases, determine sample purity, and analyze polymorphism—the ability of a compound to exist in more than one crystal structure. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific material.

While PXRD is a critical tool for solid-state analysis in pharmaceutical and materials science, a standard reference diffraction pattern for pure, crystalline this compound was not available in the surveyed scientific literature. Such data, if generated, would consist of a list of diffraction angles (2θ) and their corresponding peak intensities, which could be used for routine quality control and solid-state characterization of the bulk material.

Electrochemical Studies

Electrochemical methods are employed to investigate the redox properties of molecules, providing information on their ability to accept or donate electrons.

Cyclic voltammetry is a powerful and widely used electroanalytical technique for studying the redox behavior of chemical species. The method involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics and kinetics of electron transfer reactions. From this data, key parameters such as formal redox potentials can be determined, which quantify the tendency of a species to be oxidized or reduced.

A review of the scientific literature did not yield specific studies applying cyclic voltammetry to this compound. Therefore, its experimental redox potentials have not been reported. However, the 8-hydroxyquinoline scaffold is known to be electrochemically active. The presence of an electron-rich phenol (B47542) ring combined with electron-withdrawing halogen substituents (bromine and chlorine) would be expected to influence its redox potentials. A cyclic voltammetry study would be the appropriate technique to experimentally determine these properties and to investigate the reversibility of its electron transfer processes.

Chromatographic Techniques (e.g., TLC-Spectrodensitometry, HPLC)

In addition to LC-MS/MS, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for the analysis and quality control of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC)

The UHPLC method described for the quantification of this compound (see section 6.2.3) serves as a robust HPLC method for its separation and analysis. mdpi.com The use of a C18 reversed-phase column with a gradient elution of water and acetonitrile, both acidified with formic acid, provides excellent separation. mdpi.com Detection for routine HPLC analysis can be accomplished with a standard UV detector, as the quinoline ring system is a strong chromophore.

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Value | Reference |

| Stationary Phase | Reversed-Phase C18 | mdpi.com |

| Mobile Phase A | 0.2% Formic Acid in Water | mdpi.com |

| Mobile Phase B | 0.2% Formic Acid in Acetonitrile | mdpi.com |

| Elution Type | Gradient | mdpi.com |

| Flow Rate | 0.5 mL/min | mdpi.com |

Thin-Layer Chromatography (TLC)-Spectrodensitometry

TLC is a simple, rapid, and cost-effective chromatographic technique for the separation and identification of compounds. While a specific TLC method for this compound was not found, a validated method has been developed for the simultaneous determination of its close structural analogs, 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol. nih.gov This method can serve as a strong starting point for the analysis of this compound. nih.gov

The analysis is performed on silica (B1680970) gel 60 TLC plates. nih.gov To improve separation, the plates are pre-washed with a solution of disodium (B8443419) ethylenedinitrilotetraacetic acid disodium salt (Na₂EDTA). nih.gov A multi-component mobile phase of methanol-ethyl acetate-iso-propyl alcohol-ammonia solution in a ratio of 8:20:1:0.6 (v/v) is used for development. nih.gov After separation, quantification is achieved by scanning the plate with a densitometer at a wavelength of 247 nm. nih.gov This method was found to be precise and linear for the related compounds in the concentration range of 300-800 ng per spot. nih.gov

Chemometric Approaches in Analytical Characterization

Chemometrics is the application of mathematical and statistical methods to chemical data, allowing for the maximum extraction of useful information. nih.gov In the analysis of this compound, where complex datasets are often generated from spectroscopic and chromatographic instruments, chemometric techniques are invaluable. nih.govfrontiersin.org These approaches can decipher intricate data patterns, resolve overlapping signals, and build predictive models for both qualitative and quantitative analysis. frontiersin.orgnih.gov

The use of chemometrics is particularly relevant in pharmaceutical analysis for tasks such as quality control, impurity profiling, and quantification in complex mixtures. nih.gov Spectroscopic techniques, which produce large amounts of data, greatly benefit from multivariate analysis to interpret the results effectively. frontiersin.org

Principal Component Analysis (PCA) for Exploratory Data Analysis

Principal Component Analysis (PCA) is a powerful unsupervised exploratory technique used to reduce the dimensionality of complex datasets while retaining the most significant information. In the context of this compound analysis, PCA can be applied to spectroscopic data (e.g., FTIR or UV-Vis spectra) from different production batches. By analyzing the variance in the data, PCA can help identify outliers, group similar samples, and detect deviations from a standard batch, which is crucial for quality control. frontiersin.org

For instance, PCA could be used to analyze the FT-Raman spectra of multiple batches of this compound to ensure consistency. The scores of the first few principal components (PCs), which capture the majority of the data's variability, would be plotted. Batches with similar chemical profiles would cluster together, while any batch that deviates significantly might indicate a manufacturing inconsistency or the presence of impurities.

Table 1: Hypothetical PCA Results for Batch Analysis of this compound via FT-Raman Spectroscopy

| Batch ID | Principal Component 1 (PC1) Score | Principal Component 2 (PC2) Score | Classification |

|---|---|---|---|

| BCQ-001 | -2.15 | 1.20 | Standard |

| BCQ-002 | -2.30 | 1.15 | Standard |

| BCQ-003 | 3.50 | -2.80 | Outlier |

| BCQ-004 | -2.25 | 1.30 | Standard |

| BCQ-005 | -2.10 | 1.25 | Standard |

Multivariate Calibration for Quantitative Analysis

Multivariate calibration methods, such as Partial Least Squares (PLS) regression, are essential for the quantitative determination of this compound, especially in the presence of other chemically similar compounds or matrix interferences. nih.gov These techniques are capable of building robust calibration models even when there is significant spectral overlap among components, a common challenge in spectrophotometric analysis. nih.gov

PLS regression correlates the spectral data of a set of calibration samples with the known concentrations of the analyte. The resulting model can then be used to predict the concentration of this compound in unknown samples. To enhance the predictive power of the model, variable selection techniques like Genetic Algorithms (GA) can be employed to choose the most relevant spectral wavelengths, thereby reducing noise and improving accuracy. nih.gov

Table 2: Example of a PLS Calibration Model for the Quantification of this compound

| Sample ID | Actual Concentration (µg/mL) | Predicted Concentration (µg/mL) | Relative Prediction Error (%) |

|---|---|---|---|

| VAL-01 | 5.0 | 4.9 | -2.0 |

| VAL-02 | 10.0 | 10.2 | +2.0 |

| VAL-03 | 15.0 | 15.1 | +0.7 |

| VAL-04 | 20.0 | 19.7 | -1.5 |

| VAL-05 | 25.0 | 25.3 | +1.2 |

Other chemometric methods, such as Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), can be used to resolve and quantify the pure response profiles of this compound and any potential impurities from unresolved chromatographic peaks or complex spectral mixtures. nih.gov These advanced data processing tools are fundamental to modern analytical chemistry, providing deeper insights and more reliable results in the characterization of compounds like this compound. japtronline.com

Future Perspectives and Research Directions

Rational Design of Next-Generation 7-Bromo-5-chloroquinolin-8-ol Analogues

The rational design of new analogues of this compound is a key strategy to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, guiding the modification of the quinoline (B57606) core.

Key areas of focus for rational design include:

Substitution at Various Positions: Investigations into substitutions at different positions of the quinoline ring have shown that even minor changes can significantly impact biological activity. For instance, the introduction of polar functionalities at the 2-position of halogenated quinolines has been shown to enhance antibacterial activity against pathogens like Staphylococcus epidermidis. nih.gov

Modulation of Physicochemical Properties: The lipophilicity and electronic properties of the molecule are critical determinants of its biological activity. mdpi.com SAR studies have revealed that halogen substitutions can increase the lipophilicity of 8-hydroxyquinoline (B1678124) derivatives. mdpi.com Computational tools can predict how modifications will alter properties like ClogP (a measure of lipophilicity), which in turn affects antibacterial and biofilm eradication activities. nih.gov

Hybrid Molecules: The hybridization of the 8-quinolinol scaffold with other pharmacophores has emerged as a promising strategy to enhance antibacterial efficacy. nih.gov For example, creating hybrid molecules by combining 8-quinolinol with 1,2,3-triazole has yielded compounds with significant antibacterial activity. nih.gov

Table 1: Structure-Activity Relationship Insights for Quinoline Derivatives

| Modification | Impact on Biological Activity | Reference |

| Introduction of polar groups at the 2-position | Enhanced antibacterial activity against S. epidermidis | nih.gov |

| Halogen substitutions | Increased lipophilicity | mdpi.com |